molecular formula C11H9BrOZn B6297036 6-Methoxy-2-naphthylzinc bromide CAS No. 1649937-42-7

6-Methoxy-2-naphthylzinc bromide

Cat. No.: B6297036
CAS No.: 1649937-42-7
M. Wt: 302.5 g/mol
InChI Key: ZWUIGDZEMHTXQV-UHFFFAOYSA-M
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Description

6-Methoxy-2-naphthylzinc bromide is an organozinc compound with the molecular formula C11H9BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-2-naphthylzinc bromide can be synthesized through the reaction of 6-methoxy-2-naphthyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst, such as copper(I) iodide, to facilitate the formation of the organozinc compound. The reaction conditions often include low temperatures to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-naphthylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

6-Methoxy-2-naphthylzinc bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthylzinc bromide involves the transfer of the 6-methoxy-2-naphthyl group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and promoting the formation of the new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthylmagnesium bromide: Another organometallic compound used in similar types of reactions.

    6-Methoxy-2-naphthyllithium: A lithium-based reagent with similar reactivity but different reaction conditions.

Uniqueness

6-Methoxy-2-naphthylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. Its ability to participate in a wide range of reactions, including cross-coupling and substitution, makes it a versatile tool in synthetic chemistry .

Properties

IUPAC Name

bromozinc(1+);6-methoxy-2H-naphthalen-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUIGDZEMHTXQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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